3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid
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Overview
Description
3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid is a heterocyclic compound that contains a thiatriazole ring attached to a benzenesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid typically involves the formation of the thiatriazole ring followed by its attachment to the benzenesulfonic acid group. One common method involves the reaction of a suitable precursor with sulfur and nitrogen sources under controlled conditions to form the thiatriazole ring. This intermediate is then reacted with benzenesulfonic acid or its derivatives to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The thiatriazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiatriazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The thiatriazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-(1,2,3,4-Thiatriazol-5-ylamino)phenol: This compound has a similar thiatriazole ring but is attached to a phenol group instead of a benzenesulfonic acid group.
5-chloro-3-(chloromethyl)-1,2,4-thiadiazole: Another heterocyclic compound with a similar sulfur and nitrogen-containing ring structure.
Uniqueness
3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid is unique due to the presence of both the thiatriazole ring and the benzenesulfonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(thiatriazol-5-ylamino)benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3S2/c12-16(13,14)6-3-1-2-5(4-6)8-7-9-10-11-15-7/h1-4H,(H,8,9,11)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEISXGIHAFZHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NN=NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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